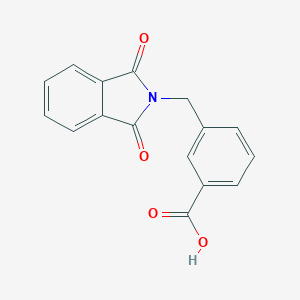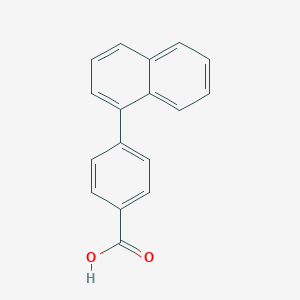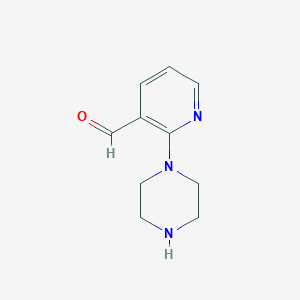
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde, also known as PPY, is a chemical compound that has gained significant attention in the scientific community due to its versatile applications in biochemical research. PPY is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound is synthesized through a simple reaction between pyridine-3-carboxaldehyde and piperazine. PPY has been used in various scientific research studies due to its unique properties, including its ability to bind to proteins and its fluorescent properties.
Mécanisme D'action
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde involves its ability to bind to proteins. The compound contains a piperazine ring that can form hydrogen bonds with amino acid residues in proteins. The pyridine ring of this compound is responsible for its fluorescent properties, allowing the compound to act as a fluorescent probe. This compound can also undergo photoinduced electron transfer, which can lead to the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells. The compound has been shown to have antioxidant properties and can scavenge free radicals. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has several advantages for lab experiments. The compound is easy to synthesize, and its fluorescent properties make it an excellent tool for studying protein-ligand interactions. This compound can be used in various imaging techniques, making it a versatile compound for studying biological systems. However, this compound also has some limitations. The compound can be toxic at high concentrations, and its fluorescent properties can be affected by various factors, such as pH and temperature.
Orientations Futures
There are several future directions for the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in scientific research. One potential application is the use of this compound as a fluorescent probe for studying protein misfolding and aggregation. This compound could also be used to study the conformational changes of proteins in real-time. Another potential application is the use of this compound in drug discovery. This compound could be used to screen for compounds that bind to specific proteins. Finally, this compound could be used in the development of biosensors for detecting specific molecules in biological samples.
Conclusion
In conclusion, this compound is a versatile compound that has many applications in scientific research. The compound's ability to bind to proteins and its fluorescent properties make it an excellent tool for studying biological systems. This compound has been used in various scientific research studies, including the study of protein-ligand interactions, conformational changes of proteins, and the development of biosensors. The compound's advantages and limitations must be considered when using it in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of biosensors and drug discovery.
Applications De Recherche Scientifique
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been extensively used in scientific research due to its ability to bind to proteins. The compound has been used as a fluorescent probe to study protein-ligand interactions. This compound has also been used to study the conformational changes of proteins and to monitor protein-protein interactions. The fluorescent properties of this compound have been utilized in various imaging techniques, such as fluorescence microscopy and flow cytometry.
Propriétés
Numéro CAS |
104842-73-1 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
Clé InChI |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
SMILES canonique |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
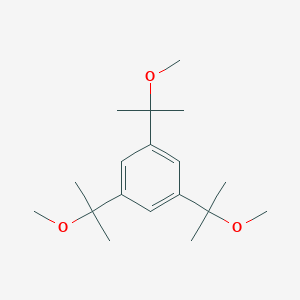

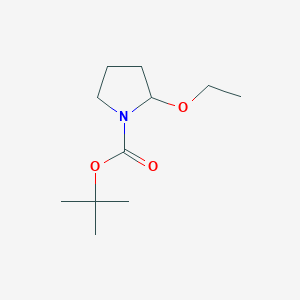
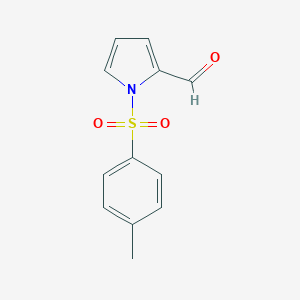

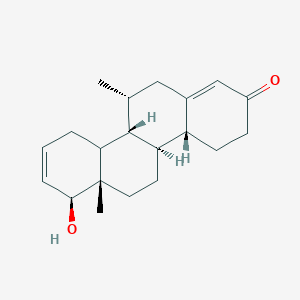
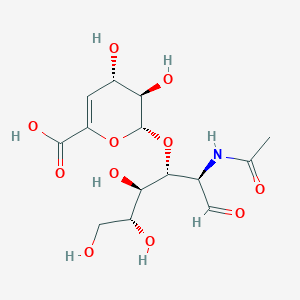
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)


